5-Phenylpyrazolidine-3-carbohydrazide
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Overview
Description
5-Phenylpyrazolidine-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a pyrazolidine ring substituted with a phenyl group at the 5-position and a carbohydrazide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrazolidine-3-carbohydrazide typically involves the reaction of 5-phenylpyrazolidine-3,5-dione with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrazolidine-3-carbohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the carbohydrazide moiety.
Scientific Research Applications
5-Phenylpyrazolidine-3-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenylpyrazolidine-3-carbohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. It may also interact with enzymes and receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazole-5-carbohydrazide: Similar structure but with a pyrazole ring instead of a pyrazolidine ring.
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: Another derivative with a different ring structure.
Uniqueness
5-Phenylpyrazolidine-3-carbohydrazide is unique due to its specific substitution pattern and the presence of both a phenyl group and a carbohydrazide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-phenylpyrazolidine-3-carbohydrazide |
InChI |
InChI=1S/C10H14N4O/c11-12-10(15)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-5,8-9,13-14H,6,11H2,(H,12,15) |
InChI Key |
PNWNTSVZIJVMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(=O)NN)C2=CC=CC=C2 |
Origin of Product |
United States |
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